molecular formula C20H22N2O4S B353131 Ethyl 2-{2-[2-(3-methoxyphenoxy)ethylthio]benzimidazolyl}acetate CAS No. 920115-99-7

Ethyl 2-{2-[2-(3-methoxyphenoxy)ethylthio]benzimidazolyl}acetate

Cat. No.: B353131
CAS No.: 920115-99-7
M. Wt: 386.5g/mol
InChI Key: DJALWOBKNNLMNQ-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[2-(3-methoxyphenoxy)ethylthio]benzimidazolyl}acetate is an organic compound that belongs to the class of benzimidazole derivatives Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{2-[2-(3-methoxyphenoxy)ethylthio]benzimidazolyl}acetate typically involves multiple steps, starting from commercially available starting materials. A common synthetic route includes:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Introduction of the 3-methoxyphenoxyethylthio group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with 3-methoxyphenoxyethylthiol.

    Esterification: The final step involves the esterification of the benzimidazole derivative with ethyl acetate under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[2-(3-methoxyphenoxy)ethylthio]benzimidazolyl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzimidazole core or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, sulfonates, and other leaving groups in the presence of nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving benzimidazole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to other bioactive benzimidazole compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 2-{2-[2-(3-methoxyphenoxy)ethylthio]benzimidazolyl}acetate is not well-documented. based on its structure, it may interact with biological targets similar to other benzimidazole derivatives. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-{2-[2-(3-methoxyphenoxy)ethylthio]benzimidazolyl}acetate: A closely related compound with a methyl ester group instead of an ethyl ester.

    Benzimidazole derivatives: A broad class of compounds with diverse biological activities.

Uniqueness

This compound is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives

Properties

IUPAC Name

ethyl 2-[2-[2-(3-methoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-3-25-19(23)14-22-18-10-5-4-9-17(18)21-20(22)27-12-11-26-16-8-6-7-15(13-16)24-2/h4-10,13H,3,11-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJALWOBKNNLMNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2N=C1SCCOC3=CC=CC(=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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